molecular formula C7H7F3O3 B2758480 3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2413896-21-4

3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B2758480
CAS No.: 2413896-21-4
M. Wt: 196.125
InChI Key: UUMMIYMMUKHONY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is a fluorinated bicyclic compound that has garnered significant interest in the field of medicinal chemistry. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves the [2+2] cycloaddition of suitable precursors. One efficient method involves the photochemical [2+2] cycloaddition of alkenes with difluorocyclopropenes under blue LED irradiation, using an iridium photoredox catalyst . This method provides good yields and high diastereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical [2+2] cycloaddition process. The use of continuous flow reactors can enhance the efficiency and scalability of the reaction, ensuring consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted derivatives with functional groups like amines or thiols.

Scientific Research Applications

3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of agrochemicals and specialty materials

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. It can interact with enzymes and receptors, modulating their activity through binding to active sites or allosteric sites .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but lack the trifluoromethyl group.

    Difluoromethylated analogs: Compounds with difluoromethyl groups instead of trifluoromethyl groups.

Uniqueness

The presence of the trifluoromethyl group in 3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets, distinguishing it from its analogs .

Properties

IUPAC Name

3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3O3/c8-7(9,10)4-3-1-6(2-3,13-4)5(11)12/h3-4H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMMIYMMUKHONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(OC2C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.